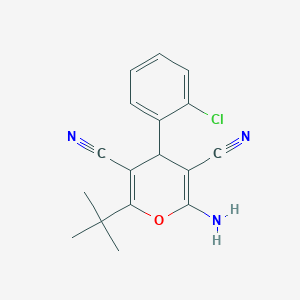
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile
描述
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom. The presence of amino, tert-butyl, and chlorophenyl groups, along with dicarbonitrile functionalities, makes this compound particularly interesting for synthetic chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring through a cyclization reaction. The key steps include:
Formation of the Pyran Ring: This can be achieved by reacting a suitable aldehyde with a β-ketoester in the presence of a base, such as sodium ethoxide, to form the pyran ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced through Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyran ring with a chlorophenyl group, which can be achieved through electrophilic aromatic substitution.
Formation of Dicarbonitrile Groups: The dicarbonitrile functionalities are usually introduced by reacting the intermediate compound with cyanogen bromide or a similar reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学研究应用
Chemistry
In chemistry, 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of multiple functional groups allows for the design of molecules with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions, which are crucial for binding to target molecules. The chlorophenyl group can participate in π-π stacking interactions, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
- 2-amino-6-tert-butyl-4-(2-fluorophenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(2-bromophenyl)-4H-pyran-3,5-dicarbonitrile
- 2-amino-6-tert-butyl-4-(2-methylphenyl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
Compared to similar compounds, 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile is unique due to the presence of the chlorophenyl group, which can significantly influence its reactivity and interaction with other molecules. The combination of tert-butyl and chlorophenyl groups provides a distinct steric and electronic environment, making this compound particularly interesting for various applications.
属性
IUPAC Name |
2-amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-17(2,3)15-11(8-19)14(12(9-20)16(21)22-15)10-6-4-5-7-13(10)18/h4-7,14H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQCHCCJXJMDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720850 | |
| Record name | 2-Amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443672-54-6 | |
| Record name | 2-Amino-6-tert-butyl-4-(2-chlorophenyl)-4H-pyran-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


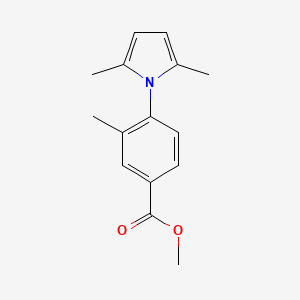
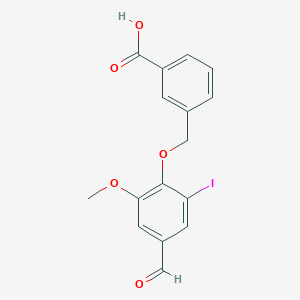
![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)
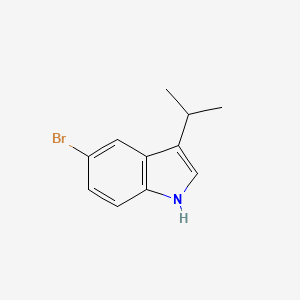
![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)
![Sulfamide,N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-ethyl-](/img/structure/B3328258.png)
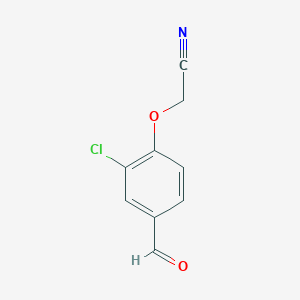
![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)
![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)
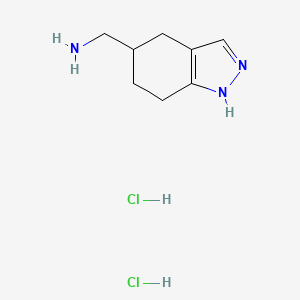
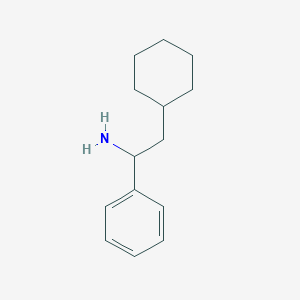
![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)
![3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3328315.png)
![2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3328320.png)
